

# Spectroscopic data of "n-Methyl-n-phenylprop-2-enamide" (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: n-Methyl-n-phenylprop-2-enamide

Cat. No.: B3055005

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# Spectroscopic Profile of n-Methyl-n-phenylprop-2-enamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **n-Methyl-n-phenylprop-2-enamide** (CAS No: 2961-51-5). Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data obtained from computational models, alongside detailed, generalized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

## **Compound Information**



Property	Value	
IUPAC Name	n-Methyl-n-phenylprop-2-enamide	
Synonyms	N-Methyl-N-phenylacrylamide	
CAS Number	2961-51-5	
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO	
Molecular Weight	161.20 g/mol	
Chemical Structure	N O	

### **Predicted Spectroscopic Data**

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **n-Methyl-n-phenylprop-2-enamide**. These predictions are based on established spectroscopic principles and computational algorithms.

#### Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

Solvent: CDCl<sub>3</sub>, Reference: Tetramethylsilane (TMS) at 0.00 ppm



Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~7.20 - 7.50	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~6.30 - 6.50	Multiplet	1H	Vinylic proton (- CH=CH <sub>2</sub> )
~5.60 - 5.80	Multiplet	2H	Vinylic protons (- CH=CH <sub>2</sub> )
~3.40	Singlet	3H	N-Methyl protons (- NCH <sub>3</sub> )

#### Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm

Chemical Shift (δ) (ppm)	Carbon Type	Assignment
~166	Quaternary	Carbonyl carbon (C=O)
~142	Quaternary	Aromatic carbon (C-N)
~130	Tertiary	Vinylic carbon (-CH=)
~129	Tertiary	Aromatic carbons (ortho, para-C)
~128	Tertiary	Aromatic carbon (meta-C)
~127	Secondary	Vinylic carbon (=CH <sub>2</sub> )
~38	Primary	N-Methyl carbon (-NCH₃)

# Table 3: Predicted Infrared (IR) Absorption Data



Wavenumber (cm <sup>−1</sup> )	Intensity	Functional Group Vibration
~3080 - 3010	Medium	C-H stretch (Aromatic, Vinylic)
~2930	Weak	C-H stretch (Methyl)
~1665	Strong	C=O stretch (Amide)
~1620	Medium	C=C stretch (Vinylic)
~1595, 1490	Medium-Strong	C=C stretch (Aromatic ring)
~1400	Medium	C-N stretch
~980, 920	Strong	=C-H bend (Vinylic out-of- plane)
~750, 690	Strong	C-H bend (Aromatic out-of- plane)

# Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Possible Fragment Ion
161	High	[M]+ (Molecular ion)
132	Medium	[M - C₂H₅] <sup>+</sup>
105	High	[C <sub>6</sub> H <sub>5</sub> N(CH <sub>3</sub> )] <sup>+</sup>
77	High	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
55	High	[CH2=CHCO]+

## **Experimental Protocols**

The following are detailed, generalized protocols for the acquisition of spectroscopic data for an organic compound such as **n-Methyl-n-phenylprop-2-enamide**. Instrument parameters should



be optimized for the specific sample and instrument used.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation:
  - Weigh approximately 5-10 mg of **n-Methyl-n-phenylprop-2-enamide**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroformd, CDCl<sub>3</sub>) in a clean, dry NMR tube.
  - Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.
  - Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
- ¹H NMR Acquisition:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity.
  - Set the appropriate spectral width, acquisition time, and number of scans.
  - Acquire the free induction decay (FID).
  - Apply a Fourier transform to the FID to obtain the <sup>1</sup>H NMR spectrum.
  - Phase the spectrum and integrate the signals.
  - Reference the spectrum to the TMS signal at 0.00 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Use the same sample prepared for <sup>1</sup>H NMR.
  - Tune the probe to the <sup>13</sup>C frequency.



- Set appropriate parameters for a proton-decoupled <sup>13</sup>C experiment (e.g., spectral width, acquisition time, relaxation delay, and a larger number of scans due to the lower natural abundance of <sup>13</sup>C).
- Acquire the FID.
- Apply a Fourier transform, phase, and baseline correct the spectrum.
- Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

#### Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Record a background spectrum of the empty ATR accessory.
  - Place a small amount of solid n-Methyl-n-phenylprop-2-enamide directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Collect the sample spectrum over a typical range of 4000-400 cm<sup>-1</sup>.
  - Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

#### Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

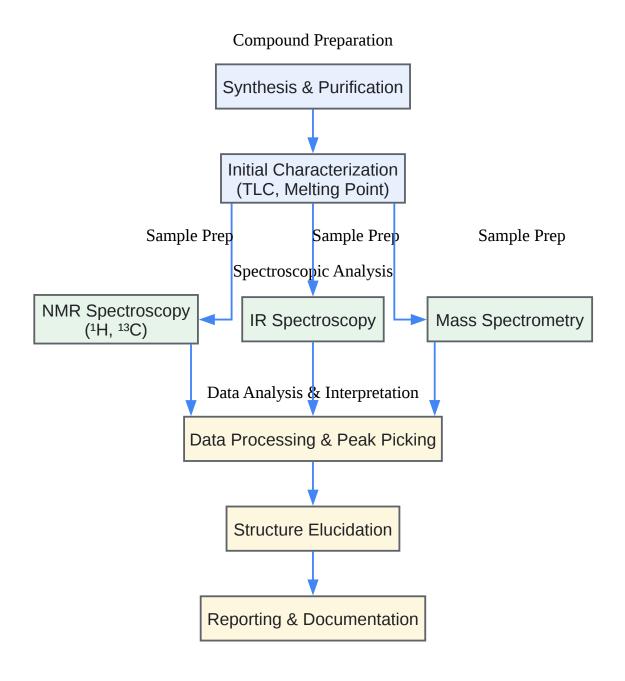


- Prepare a dilute solution of n-Methyl-n-phenylprop-2-enamide in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Inject a small volume (e.g., 1 μL) of the solution into the GC inlet.
- The compound will be vaporized and separated from the solvent and any impurities on the GC column.
- Ionization and Analysis:
  - As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
  - For electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
  - The resulting ions are accelerated and separated based on their mass-to-charge ratio
     (m/z) by the mass analyzer.
  - The detector records the abundance of each ion.
  - The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

### Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.





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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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